4-Amino-3-fluorobenzenesulfonamide

Descripción general

Descripción

La 4-Amino-3-fluoro-benzenesulfonamida es un compuesto orgánico que pertenece a la clase de sulfonamidas. Las sulfonamidas son conocidas por su amplio rango de actividades biológicas, incluyendo propiedades antibacterianas, antifúngicas y anticancerígenas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 4-Amino-3-fluoro-benzenesulfonamida se puede lograr a través de varios métodos. Un enfoque común involucra la hidrogenación de 4-nitro-3-fluorobenzenesulfonamida. Esta reacción típicamente requiere un catalizador de hidrogenación como paladio sobre carbón (Pd/C) bajo gas de hidrógeno a presiones y temperaturas elevadas .

Métodos de producción industrial: En entornos industriales, la producción de 4-Amino-3-fluoro-benzenesulfonamida puede involucrar reactores de hidrogenación a gran escala con condiciones optimizadas para garantizar un alto rendimiento y pureza. El proceso se monitorea cuidadosamente para mantener los parámetros de reacción deseados y minimizar las impurezas.

Análisis De Reacciones Químicas

Tipos de reacciones: La 4-Amino-3-fluoro-benzenesulfonamida experimenta varias reacciones químicas, incluyendo:

Oxidación: El grupo amino se puede oxidar para formar derivados nitroso o nitro.

Reducción: El compuesto se puede reducir para formar aminas correspondientes.

Sustitución: El átomo de flúor se puede sustituir con otros nucleófilos en condiciones apropiadas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).

Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4).

Sustitución: Se pueden emplear nucleófilos como metóxido de sodio (NaOCH3) o tert-butóxido de potasio (KOtBu).

Principales productos formados:

Oxidación: Formación de derivados nitroso o nitro.

Reducción: Formación de aminas primarias.

Sustitución: Formación de benzenosulfonamidas sustituidas.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Building Block for Pharmaceutical Synthesis

4-Amino-3-fluorobenzenesulfonamide is primarily utilized as a building block in the synthesis of pharmaceutical compounds. Its structural characteristics allow for the development of drugs with potential anticancer and antimicrobial activities. The compound's ability to inhibit key enzymes, such as carbonic anhydrase IX, makes it particularly valuable in targeting cancer cells that overexpress this enzyme .

Potential Anticancer Agent

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, studies have shown that derivatives of this compound can induce apoptosis in breast and colon cancer cells by activating caspase pathways, leading to programmed cell death.

Biological Studies

Enzyme Inhibition

The compound's role as an inhibitor of carbonic anhydrase has been extensively studied. This inhibition disrupts the bicarbonate buffer system, affecting pH regulation in the body and influencing cellular processes such as metabolism and signaling pathways .

Case Study: Inhibition of Carbonic Anhydrase IX

A study focused on the inhibitory effects of this compound on carbonic anhydrase IX demonstrated that it could significantly reduce enzyme activity in vitro. This suggests potential therapeutic applications in treating tumors where this enzyme is overexpressed.

Industrial Applications

Development of New Materials

In addition to its pharmaceutical applications, this compound is also employed in the development of new materials and chemical processes. Its unique chemical structure allows for functionalization through nucleophilic substitution, making it useful in synthesizing various compounds with specific properties .

Mecanismo De Acción

El mecanismo de acción de la 4-Amino-3-fluoro-benzenesulfonamida involucra su interacción con objetivos moleculares específicos. Por ejemplo, inhibe la actividad de la anhidrasa carbónica IX uniéndose a su sitio activo, lo que impide que la enzima catalice la hidratación del dióxido de carbono. Esta inhibición puede conducir a una disminución en el pH del microambiente tumoral, lo que puede inhibir el crecimiento y la proliferación tumoral .

Compuestos similares:

- 4-Amino-3-cloro-benzenesulfonamida

- 4-Amino-3-bromo-benzenesulfonamida

- 4-Amino-3-yodo-benzenesulfonamida

Comparación: La 4-Amino-3-fluoro-benzenesulfonamida es única debido a la presencia del átomo de flúor, que puede influir significativamente en su reactividad química y actividad biológica. Los átomos de flúor son conocidos por mejorar la estabilidad metabólica y la lipofilia de los compuestos, haciéndolos más efectivos en sistemas biológicos en comparación con sus contrapartes cloro, bromo o yodo .

Comparación Con Compuestos Similares

- 4-Amino-3-chloro-benzenesulfonamide

- 4-Amino-3-bromo-benzenesulfonamide

- 4-Amino-3-iodo-benzenesulfonamide

Comparison: 4-Amino-3-fluoro-benzenesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them more effective in biological systems compared to their chloro, bromo, or iodo counterparts .

Actividad Biológica

4-Amino-3-fluorobenzenesulfonamide (CAS No. 2368-84-5) is a sulfonamide compound recognized for its diverse biological activities, particularly as an enzyme inhibitor. This article delves into its mechanisms of action, biochemical properties, pharmacokinetics, and cellular effects, supported by relevant data and studies.

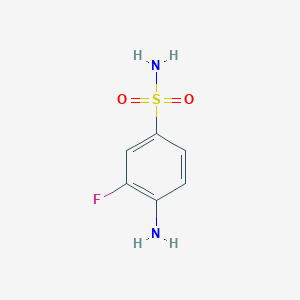

Chemical Structure and Properties

- Molecular Formula : C₆H₈FNO₂S

- Molecular Weight : 190.20 g/mol

- Structure : The compound features a benzene ring with an amino group, a fluorine atom, and a sulfonamide group.

The presence of the fluorine atom enhances the compound's biological activity and metabolic stability compared to other similar compounds.

Target Enzymes

This compound primarily inhibits carbonic anhydrase , an enzyme pivotal in regulating acid-base balance and facilitating fluid secretion in various physiological processes. By binding to the active site of carbonic anhydrase, it prevents substrate access, thereby inhibiting enzymatic activity.

Biochemical Pathways

The inhibition of carbonic anhydrase disrupts the bicarbonate buffer system, significantly affecting pH regulation within the body. This disruption can lead to altered physiological processes, particularly in cancer cells where carbonic anhydrase IX is often overexpressed.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Rapidly absorbed following administration.

- Distribution : Widely distributed throughout body tissues.

- Metabolism : Primarily metabolized in the liver.

- Excretion : Excreted via urine.

Understanding these parameters is crucial for evaluating its therapeutic potential and safety profile in clinical applications.

Cellular Effects

This compound exhibits profound effects on various cell types:

- Cell Signaling : Modulates signaling pathways that influence cellular responses.

- Gene Expression : Interacts with transcription factors, altering gene expression profiles.

- Cellular Metabolism : Affects metabolic pathways, potentially leading to reduced proliferation in cancer cells.

Inhibition Studies

Research has demonstrated that this compound effectively inhibits carbonic anhydrase IX with significant potency. In vitro studies reported IC50 values indicating its efficacy against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 0.5 |

| MDA-MB-231 (Breast Cancer) | 0.8 |

| HeLa (Cervical Cancer) | 0.6 |

These findings suggest its potential as a therapeutic agent in oncology .

Cytotoxicity Assessment

In cytotoxicity assays conducted on HEK293 cells, this compound showed no significant cytotoxic effects, indicating a favorable safety profile for normal cells while selectively targeting cancerous tissues .

Propiedades

IUPAC Name |

4-amino-3-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O2S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3H,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVFBADWBKHAPKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405579 | |

| Record name | 4-amino-3-fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2368-84-5 | |

| Record name | 4-amino-3-fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3-fluorobenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.